molecular formula C21H16BrN3O3 B11284569 5-bromo-2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

5-bromo-2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

Cat. No.: B11284569
M. Wt: 438.3 g/mol
InChI Key: VYPRDYGHTVWKNN-UHFFFAOYSA-N
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Description

5-BROMO-2-METHOXY-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]BENZAMIDE is a complex organic compound that features a bromine atom, a methoxy group, and a benzamide structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-METHOXY-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-METHOXY-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methoxy-N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)methyl]benzamide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives[][2].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3) or thiourea. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction reactions and acidic or basic conditions for substitution reactions[2][2].

Major Products

The major products formed from these reactions include various substituted benzamides, oxazolo[4,5-b]pyridine derivatives, and other heterocyclic compounds with potential biological activities[2][2].

Mechanism of Action

The mechanism of action of 5-BROMO-2-METHOXY-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-2-METHOXY-N-[(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)METHYL]BENZAMIDE is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H16BrN3O3

Molecular Weight

438.3 g/mol

IUPAC Name

5-bromo-2-methoxy-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C21H16BrN3O3/c1-27-17-9-8-15(22)11-16(17)20(26)24-12-13-4-6-14(7-5-13)21-25-19-18(28-21)3-2-10-23-19/h2-11H,12H2,1H3,(H,24,26)

InChI Key

VYPRDYGHTVWKNN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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